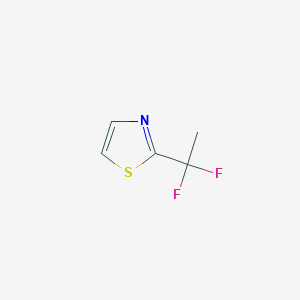

2-(1,1-Difluoroethyl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NS/c1-5(6,7)4-8-2-3-9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMKARNXFYGTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1-Difluoroethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. 2-(1,1-Difluoroethyl)-1,3-thiazole is a molecule of significant interest within this class. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive direct experimental data, this document emphasizes the established experimental protocols for determining these properties, providing researchers with a robust framework for its characterization. Data for structurally similar compounds are presented for comparative purposes.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₅F₂NS

-

Molecular Weight: 149.16 g/mol

-

CAS Number: Not available in searched databases.

-

Chemical Structure:

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| logP (Octanol/Water Partition Coefficient) | 1.6 - 2.4 | This value suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability. Predictions for derivatives like this compound-4-carbaldehyde and 2-(bromomethyl)-4-(1,1-difluoroethyl)-1,3-thiazole fall within this range[1]. |

| Boiling Point | ~150-180 °C | Estimated based on the boiling point of 2-ethylthiazole (148 °C) and the influence of fluorine substitution. A derivative, this compound-5-sulfonyl chloride, has a predicted boiling point of 284.0±40.0 °C, indicating the significant effect of further substitution[2][3]. |

| pKa (Acid Dissociation Constant) | ~1-2 | The thiazole ring is weakly basic. The electron-withdrawing nature of the difluoroethyl group is expected to further decrease the basicity of the thiazole nitrogen compared to non-fluorinated analogs. |

Comparative Physicochemical Data of Structurally Related Compounds

To provide context, the following table summarizes the experimental physicochemical properties of 2-ethylthiazole, a non-fluorinated analog.

| Property | 2-Ethylthiazole |

| Molecular Formula | C₅H₇NS |

| Molecular Weight | 113.18 g/mol [3] |

| Boiling Point | 148 °C at 760 mmHg[3] |

| logP | 1.8 (predicted)[3] |

| Physical Description | Colorless clear liquid |

The introduction of the two fluorine atoms in this compound is expected to increase the molecular weight, boiling point, and lipophilicity (logP) compared to 2-ethylthiazole.

Experimental Protocols for Physicochemical Property Determination

This section details the standard experimental procedures for determining the key physicochemical properties of organic compounds like this compound.

Although this compound is likely a liquid at room temperature, this protocol is crucial for solid derivatives.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the solid compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated slowly (1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2[4][5][6][7].

-

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block)[8][9][10].

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube[11][12].

-

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guideline.

-

Procedure (Qualitative):

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely. Solubility is often categorized as soluble, partially soluble, or insoluble[13][14][15][16][17].

-

-

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It quantifies the strength of an acid. For a base, it refers to the pKa of its conjugate acid.

-

Methods:

-

Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often a water-organic mixture for poorly soluble compounds) and titrated with a standard acid or base. The pH is monitored with a pH meter, and the pKa is determined from the midpoint of the titration curve[18][19].

-

Spectrophotometry (UV-Vis): This method is suitable for compounds with a chromophore that exhibits a spectral shift upon protonation or deprotonation. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data[18][19].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons near the ionization site as a function of pH can be used to determine the pKa[20][21][22].

-

-

Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. logP is the logarithm of this coefficient.

-

Methods:

-

Shake-Flask Method: This is the traditional method where the compound is dissolved in a mixture of octanol and water. The mixture is shaken to allow for partitioning, and then the phases are separated. The concentration of the compound in each phase is determined (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as log([concentration in octanol]/[concentration in water])[23].

-

High-Performance Liquid Chromatography (HPLC): A rapid and widely used method where the logP is estimated from the retention time of the compound on a reverse-phase HPLC column. The retention time is correlated with the logP values of a set of standard compounds with known logP values[24][25][26][27].

-

Relevance in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine, particularly a difluoroethyl group, can significantly modulate a molecule's properties:

-

Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral absorption.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

pKa Modulation: The electron-withdrawing nature of the difluoroethyl group can lower the pKa of nearby basic centers, affecting the ionization state of the molecule at physiological pH and influencing its solubility and target engagement.

Fluoroalkyl-thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents[28][29][30][31].

Visualized Workflows and Relationships

Caption: A logical workflow for the synthesis, characterization, and physicochemical profiling of a novel compound.

Caption: The interplay between key physicochemical properties influencing oral drug absorption.

References

- 1. PubChemLite - this compound-4-carbaldehyde (C6H5F2NOS) [pubchemlite.lcsb.uni.lu]

- 2. This compound-5-sulfonyl chloride CAS#: 2648962-47-2 [m.chemicalbook.com]

- 3. 2-Ethylthiazole | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. m.youtube.com [m.youtube.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 23. acdlabs.com [acdlabs.com]

- 24. agilent.com [agilent.com]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(1,1-Difluoroethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,1-Difluoroethyl)-1,3-thiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide also includes information on closely related derivatives and general synthetic methodologies for the thiazole scaffold.

Compound Identification and Structure

As of the latest searches, a specific CAS number for this compound has not been identified in public databases. This may indicate that the compound is a novel entity or has not been extensively documented.

The chemical structure of this compound is defined by a 1,3-thiazole ring substituted at the 2-position with a 1,1-difluoroethyl group.

Chemical Structure:

Physicochemical Data of Related Thiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 2-(Bromomethyl)-4-(1,1-difluoroethyl)-1,3-thiazole | Not Available | C6H6BrF2NS | 240.937 | 2.4 | 0 | 4 |

| 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole | 1301739-24-1 | C5Cl5F2NS | 321.387 | 5.2 | 0 | 4 |

Data for 2-(Bromomethyl)-4-(1,1-difluoroethyl)-1,3-thiazole is predicted.[1] Data for 2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole is from available chemical and physical properties.[2]

Synthesis of Thiazole Derivatives: Experimental Protocols

The synthesis of the thiazole ring is a well-established process in organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.[3] The Hantzsch thiazole synthesis is a cornerstone method for the formation of the thiazole nucleus.[3]

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[3] This method is highly adaptable for the preparation of various substituted thiazoles.

Reaction Scheme:

Detailed Experimental Protocol (General Example):

-

Reaction Setup: A solution of the α-haloketone (1.0 equivalent) in a suitable solvent, such as ethanol or tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Thioamide: The thioamide (1.0-1.2 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired thiazole derivative.

To synthesize this compound, a potential thioamide precursor would be 2,2-difluoropropanethioamide.

Biological Significance of Thiazole Derivatives

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceutical agents.[4][5] Its presence is crucial for the activity of Vitamin B1 (Thiamine).[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in many compounds exhibiting potent activity against various bacterial and fungal strains.[4][6][7]

-

Anticancer Activity: Several thiazole-containing molecules have been investigated and developed as anticancer agents, showing efficacy against cell lines such as breast cancer.[5][6]

-

Anti-inflammatory and Analgesic Properties: The structural features of thiazoles make them attractive candidates for the development of new anti-inflammatory and pain-relieving drugs.[8]

-

Other Therapeutic Areas: Thiazole derivatives have also been explored for their potential as antiviral, antidiabetic, and antihypertensive agents.[5][8]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of thiazole derivatives, based on the Hantzsch synthesis methodology.

Caption: A generalized workflow for the synthesis of thiazole derivatives.

References

- 1. PubChemLite - Refchem:459976 (C6H6BrF2NS) [pubchemlite.lcsb.uni.lu]

- 2. 1301739-24-1(2,4-Dichloro-5-(2,2,2-trichloro-1,1-difluoroethyl)-1,3-thiazole) | Kuujia.com [kuujia.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Rise of Fluorinated Thiazoles: A Technical Guide to the Biological Activity of 2-(1,1-Difluoroethyl)-1,3-thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within this chemical space, the 2-(1,1-difluoroethyl)-1,3-thiazole scaffold has emerged as a promising core for the development of novel therapeutic and crop protection agents. This technical guide provides an in-depth analysis of the biological activity of this class of compounds, with a particular focus on their fungicidal properties through the inhibition of succinate dehydrogenase.

Fungicidal Activity: A Quantitative Overview

Derivatives of this compound, particularly the 4-carboxamides, have demonstrated significant potential as fungicides. Their primary mechanism of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of SDH, these compounds effectively disrupt fungal respiration, leading to cell death.

The following table summarizes the in vitro fungicidal activity of a selection of this compound-4-carboxamide derivatives against various plant pathogenic fungi.

| Compound ID | R Group (at Amide Nitrogen) | Target Fungus | EC50 (mg/L) | Reference |

| I-a | 2-methylphenyl | Rhizoctonia cerealis | 8.5 | [1] |

| I-b | 2-chlorophenyl | Rhizoctonia cerealis | 7.2 | [1] |

| I-c | 2-trifluoromethylphenyl | Rhizoctonia cerealis | 4.9 | [1] |

| II-a | 2-methylphenyl | Sclerotinia sclerotiorum | 1.5 | [2] |

| II-b | 2,6-dichlorophenyl | Sclerotinia sclerotiorum | 0.8 | [2] |

| II-c | 2-chloro-6-fluorophenyl | Sclerotinia sclerotiorum | 0.6 | [2] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of these thiazole derivatives is directly linked to their ability to inhibit succinate dehydrogenase. The table below presents the in vitro inhibitory activity of selected compounds against SDH isolated from Rhizoctonia solani.

| Compound ID | R Group (at Amide Nitrogen) | Target Enzyme | IC50 (mg/L) | Reference |

| III-a | 2-methylphenyl | R. solani SDH | 6.32 | [3] |

| III-b | 2-trifluoromethylphenyl | R. solani SDH | 6.06 | [3] |

dot

Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.

Experimental Protocols

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)[4]

This protocol details the evaluation of the fungicidal activity of the test compounds against various plant pathogenic fungi.

1. Media Preparation:

-

Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions.

-

Sterilize the medium by autoclaving.

2. Compound Preparation:

-

Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Mix the appropriate volume of the stock solution into 20 mL of molten PDA to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µg/mL).

-

Pour the PDA containing the test compound into sterile Petri dishes.

-

A 1% DMSO solution mixed with PDA serves as the blank control. Commercial fungicides (e.g., Boscalid, Tebuconazole) are used as positive controls.

3. Inoculation and Incubation:

-

Place a 6 mm mycelial disc of the target fungus, taken from the edge of an actively growing culture, onto the center of the solidified PDA plates.

-

Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

4. Data Collection and Analysis:

-

Measure the diameter of the fungal colony after a defined incubation period (e.g., 48-72 hours), or until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis of the inhibition data at different concentrations.

Caption: Workflow for the Succinate Dehydrogenase Inhibition Assay.

Conclusion

The this compound scaffold represents a highly promising area for the discovery of novel fungicides. The data presented herein demonstrates the potent in vitro activity of carboxamide derivatives against key plant pathogens, which is directly correlated with their ability to inhibit the essential mitochondrial enzyme, succinate dehydrogenase. The provided experimental protocols offer a foundation for the continued evaluation and optimization of these compounds. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of this chemical class is warranted to fully realize their potential in agricultural applications.

References

- 1. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors [mdpi.com]

Spectroscopic Characterization of 2-(1,1-Difluoroethyl)-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(1,1-Difluoroethyl)-1,3-thiazole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on the analysis of its structural fragments—the 1,1-difluoroethyl group and the 1,3-thiazole ring. This guide is intended to assist researchers in the identification and characterization of this compound and its analogues.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.1 - 2.3 | Triplet | ~18-20 (³JHF) | -CH₃ |

| ~7.8 - 8.0 | Doublet | ~3-4 (³JHH) | Thiazole H-5 |

| ~8.0 - 8.2 | Doublet | ~3-4 (³JHH) | Thiazole H-4 |

Note: The methyl protons are expected to show a triplet multiplicity due to coupling with the two equivalent fluorine atoms. The exact chemical shifts of the thiazole protons can be influenced by solvent effects.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~25 - 30 | Triplet | ~25-30 (²JCF) | -CH₃ |

| ~120 - 125 | Triplet | ~240-250 (¹JCF) | -C(F₂) |

| ~125 - 130 | Singlet | - | Thiazole C-5 |

| ~145 - 150 | Singlet | - | Thiazole C-4 |

| ~170 - 175 | Triplet | ~35-40 (²JCF) | Thiazole C-2 |

Note: The carbon of the difluoroethyl group will exhibit a large one-bond coupling constant with the fluorine atoms. The adjacent methyl and C-2 carbons of the thiazole ring will show smaller two-bond C-F couplings.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-90 to -110 | Quartet | ~18-20 (³JHF) | -C(F₂) |

Note: The fluorine spectrum is expected to show a quartet due to coupling with the three equivalent protons of the methyl group. The chemical shift is reported relative to a standard such as CFCl₃.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak - Medium | C-H stretching (thiazole ring) |

| ~2950 - 3000 | Weak - Medium | C-H stretching (methyl group) |

| ~1500 - 1600 | Medium | C=N stretching (thiazole ring) |

| ~1400 - 1500 | Medium | C=C stretching (thiazole ring) |

| ~1100 - 1200 | Strong | C-F stretching |

| ~800 - 900 | Medium | C-S stretching |

Note: The most characteristic feature in the IR spectrum will be the strong absorption bands corresponding to the C-F stretching vibrations.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Fragmentation Pathway |

| 149 | [M]⁺ | Molecular Ion |

| 130 | [M - F]⁺ | Loss of a fluorine atom |

| 84 | [M - CF₂H]⁺ | Loss of the difluoroethyl radical |

| 65 | [C₂H₃F₂]⁺ | 1,1-Difluoroethyl cation |

Note: The mass spectrum is expected to show a clear molecular ion peak. Fragmentation will likely involve the loss of fluorine and the cleavage of the bond between the thiazole ring and the difluoroethyl group. High-resolution mass spectrometry would be essential to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal or an internal standard like TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to yield a prominent molecular ion peak.

-

-

Mass Analyzer: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity.

Potential Therapeutic Targets of 2-(1,1-Difluoroethyl)-1,3-thiazole: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 2-(1,1-difluoroethyl)-1,3-thiazole based on established structure-activity relationships (SAR) of the thiazole scaffold and its derivatives, particularly those bearing fluoroalkyl substituents. As of the date of this publication, no direct experimental data for this compound is publicly available. The information presented herein is therefore inferential and intended to guide future research and drug development efforts.

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a 1,1-difluoroethyl group at the 2-position of the thiazole ring is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the difluoroethyl group can enhance metabolic stability and modulate the binding affinity of the molecule to various biological targets. This guide explores the most probable therapeutic targets for this compound by drawing parallels with structurally related compounds, provides detailed experimental protocols for its future evaluation, and visualizes key biological pathways and experimental workflows.

Inferred Biological Activities and Potential Therapeutic Targets

Based on the extensive literature on thiazole derivatives, this compound is predicted to exhibit primary activities in the realms of oncology and infectious diseases.

Anticancer Activity

The thiazole nucleus is a key component of several anticancer agents. The introduction of fluoroalkyl groups, such as trifluoromethyl, has been shown to be compatible with or enhance cytotoxic activity in various cancer cell lines.

Potential Targets:

-

Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis. Several thiazole-containing compounds act as VEGFR-2 inhibitors. The difluoroethyl moiety may confer favorable interactions within the ATP-binding pocket of kinases.

-

Microtubule Disruption: Some thiazole derivatives, like the epothilones, function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.

-

DNA-Interacting Enzymes: Thiazoles have been reported to inhibit enzymes like tyrosyl-DNA phosphodiesterase 1, which is involved in DNA repair.

Supporting Data from Analogous Compounds:

The following table summarizes the anticancer activity of various thiazole derivatives, providing a basis for the potential efficacy of this compound.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | % Inhibition | up to 48% | [1] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375, C32, DU145 | IC50 | 10-50 µM | [2] |

| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | IC50 | 3.20-10.67 µM | [3] |

| Arylidene-hydrazinyl-thiazoles | MDA-MB-231, HeLa | IC50 | ~10-40 µM | [4] |

| Bis-thiazole derivatives | MCF-7 | IC50 | 35.81 µM | [5] |

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The lipophilicity and electronic effects of the difluoroethyl group could enhance cell wall/membrane penetration and interaction with microbial enzymes.

Potential Targets:

-

Bacterial Enzymes: Dihydrofolate reductase (DHFR) and DNA gyrase are potential targets.

-

Fungal Enzymes: Lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis, is a common target for azole antifungals.

Supporting Data from Analogous Compounds:

The table below presents the minimum inhibitory concentrations (MIC) for various thiazole derivatives against bacterial and fungal strains.

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| 2,4-Disubstituted 1,3-thiazoles | E. coli, B. subtilis | MIC | 3.39 - 4.60 | [6] |

| Thiazole-imidazole-furan hybrids | E. coli, S. aureus | MIC | 4.88 - 39.06 | [7] |

| 2-(Cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | MIC | 0.008 - 7.81 | [8] |

| 2,6-Diaminobenzobisthiazole derivatives | S. aureus, E. coli | MIC | as low as 3.125 | [9] |

| Benzothiazole derivatives | E. coli | MIC | 12.5 - 200 | [10] |

Key Experimental Protocols

The following are detailed methodologies for foundational assays to determine the biological activity of novel compounds like this compound.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[11]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 to 4 hours at 37°C.[11][12]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[11][13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate broth) to achieve the desired concentration range.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1][15]

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism, no compound) and negative (broth only) controls.[14]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

-

Reagent Preparation: Prepare a 1x kinase buffer and a master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[17]

-

Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test compound at various concentrations to the "Test Inhibitor" wells and a diluent solution to the "Blank" and "Positive Control" wells.[17]

-

Enzyme Addition: Add diluted recombinant VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction.[17]

-

Incubation: Incubate the plate at 30°C for 45 minutes.[17]

-

Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well, which measures the amount of ATP remaining. Incubate at room temperature for 15 minutes.[17][18]

-

Luminescence Reading: Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[18]

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that are potential targets for this compound.

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Caption: Induction of apoptosis via intrinsic and extrinsic pathways.

Experimental and Logical Workflows

Caption: A generalized workflow for preclinical drug discovery.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]

- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

The Advent of a Fluorinated Thiazole: A Technical Deep Dive into 2-(1,1-Difluoroethyl)-1,3-thiazole

For researchers, scientists, and professionals in drug development, the emergence of novel fluorinated heterocyclic compounds represents a significant leap forward in the quest for more potent and targeted therapeutics. Among these, 2-(1,1-difluoroethyl)-1,3-thiazole has garnered attention as a promising scaffold. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this emerging molecule, collating available data to facilitate further research and development.

Introduction to a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The synthesis of the this compound structure represents a confluence of these two key areas of medicinal chemistry, offering a novel building block for the development of next-generation pharmaceuticals.

Historical Context and Discovery

While the broader class of thiazole derivatives has a rich history dating back to the late 19th century with the pioneering work of Hantzsch, specific information regarding the first synthesis and discovery of this compound is not extensively documented in readily available literature. Its emergence is likely a result of the more recent and systematic exploration of fluorinated organic compounds for pharmaceutical applications. The existence of this compound is confirmed through its listing in several chemical supplier catalogs and its appearance in the broader claims of patents related to thiazole derivatives for various therapeutic areas. However, a seminal discovery paper detailing its initial synthesis and characterization has not been prominently identified.

Synthesis and Experimental Protocols

The construction of the this compound core can be conceptually approached through established methods for thiazole synthesis, with modifications to accommodate the fluorinated side chain. The Hantzsch thiazole synthesis, a classic and versatile method, provides a logical synthetic pathway.[1][2][3]

Proposed Synthetic Pathway via Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] For the synthesis of this compound, the key precursors would be a suitable α-halocarbonyl compound and 2,2-difluoropropanethioamide.

Figure 1: Proposed Hantzsch synthesis pathway for this compound.

Experimental Protocol (General Hantzsch Synthesis):

A general procedure, adapted from known Hantzsch thiazole syntheses, would involve the following steps:[2]

-

Reaction Setup: A solution of the α-halocarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1][2]

-

Addition of Thioamide: The 2,2-difluoropropanethioamide (1 to 1.5 equivalents) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then neutralized with a weak base (e.g., a saturated solution of sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Note: Specific reaction conditions, such as temperature, reaction time, and the choice of base and solvent, would need to be optimized for this particular substrate to achieve optimal yields.

Physicochemical and Biological Data

While no specific biological activity data for this compound has been found, the broader class of thiazole derivatives exhibits a vast range of pharmacological activities, including:

-

Antimicrobial: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5][6]

-

Anti-inflammatory: Many thiazole-containing compounds have shown potent anti-inflammatory effects.[7]

-

Anticancer: The thiazole scaffold is present in several anticancer agents, and new derivatives are continuously being explored for their antitumor potential.[3]

-

Antiviral: Certain thiazole derivatives have demonstrated activity against various viruses.[7]

The introduction of the 1,1-difluoroethyl group could potentially modulate these activities, offering a new avenue for lead optimization in drug discovery programs.

Logical Relationships in Drug Discovery

The rationale for synthesizing and evaluating this compound in a drug discovery context can be visualized as a logical workflow.

Figure 2: Logical workflow for the development of this compound as a potential drug candidate.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity at the intersection of thiazole chemistry and fluorine chemistry. While its specific discovery and detailed characterization are not widely published, its synthesis is achievable through established methodologies like the Hantzsch synthesis. The anticipated impact of the difluoroethyl group on the biological activity of the thiazole core makes this compound a compelling target for further investigation. Future research should focus on the development and optimization of a robust synthetic route, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activity across various therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this and other novel fluorinated heterocyclic scaffolds in the advancement of medicinal chemistry and drug discovery.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. asianpubs.org [asianpubs.org]

- 4. chemmethod.com [chemmethod.com]

- 5. i.uran.ru [i.uran.ru]

- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(1,1-Difluoroethyl)-1,3-thiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Activity of Thiazole Analogs

Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in tumor growth and proliferation, disruption of cellular division, and induction of apoptosis.[2][3]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

A significant number of thiazole analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

Quantitative Data for VEGFR-2 Inhibiting Thiazole Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [4] |

| HepG2 | 7.26 ± 0.44 | [4] | |

| 4d | MDA-MB-231 | 1.21 | [5] |

| 4b | MDA-MB-231 | 3.52 | [5] |

| 6d | MCF-7 | 10.5 ± 0.71 | [6] |

| 6b | MCF-7 | 11.2 ± 0.80 | [6] |

| 13b | HCT-116, MCF-7, HepG-2 | 3.98 - 11.81 | [7] |

| Sorafenib (Standard) | MCF-7 | 5.10 ± 0.49 | [6] |

| Staurosporine (Standard) | MCF-7 | 6.77 ± 0.41 | [4] |

| HepG2 | 8.4 ± 0.51 | [4] |

Signaling Pathway for VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by thiazole analogs.

Other Anticancer Mechanisms

Thiazole derivatives also exhibit anticancer activity through other mechanisms:

-

Tubulin Polymerization Inhibition: Some analogs disrupt the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2]

-

Modulation of Signaling Pathways: Thiazole derivatives have been shown to inhibit pathways like NFkB/mTOR/PI3K/AkT, which are critical for cancer cell survival and proliferation.[2]

-

Induction of Apoptosis: Many thiazole compounds have been found to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[3][8]

Experimental Protocols: Anticancer Activity

VEGFR-2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test compounds are serially diluted and incubated with the VEGFR-2 enzyme in the kinase buffer.

-

The kinase reaction is initiated by adding ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[7][9]

-

Cell Proliferation (MTT) Assay

-

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved using a solubilizing agent.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]

-

Cell Cycle Analysis

-

Objective: To determine the effect of test compounds on the distribution of cells in different phases of the cell cycle.

-

Materials: Cancer cell lines, test compounds, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and propidium iodide (PI).

-

Procedure:

-

Cells are treated with the test compound at its IC50 concentration for a defined period.

-

The cells are harvested, washed with PBS, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A to degrade RNA and stained with PI, which intercalates with DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.[5]

-

Antifungal Activity of Thiazole Analogs

Thiazole derivatives represent a class of compounds with significant antifungal properties. Their primary mechanism of action involves the disruption of the fungal cell membrane integrity.[10][11]

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-characterized antifungal mechanism of azole compounds, including thiazole analogs, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[10][12] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, thiazole derivatives prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[13]

Quantitative Data for Antifungal Thiazole Analogs

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 7a | Candida albicans | 7.81 | [13] |

| 7e | Candida albicans | 3.9 | [13] |

| Fluconazole (Standard) | Candida albicans | 15.62 | [13] |

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Fluorinated 1,3-Thiazole Derivatives: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific preliminary in vitro studies for 2-(1,1-Difluoroethyl)-1,3-thiazole. This technical guide therefore provides an in-depth overview of the available in vitro data for structurally related fluorinated 1,3-thiazole derivatives, which may serve as a valuable reference for researchers interested in this chemical space.

Introduction

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in numerous FDA-approved drugs and biologically active compounds. The introduction of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on the preliminary in vitro biological evaluation of fluorinated 1,3-thiazole derivatives, summarizing key findings in areas such as anticancer and anti-diabetic research.

Data Presentation: In Vitro Biological Activity

The following tables summarize the quantitative data for various in vitro assays performed on fluorinated 1,3-thiazole derivatives as reported in the scientific literature.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | MCF-7 | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | HepG2 | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 4b | MCF-7 | MTT Assay | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |

| 4b | HepG2 | MTT Assay | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |

| 5 | MCF-7 | MTT Assay | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |

| 5 | HepG2 | MTT Assay | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |

Data extracted from a study on newly synthesized thiazole derivatives, where compound 4c is a 2-(2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)-thiazole-4(5H)-one derivative.[1]

Table 2: α-Amylase Inhibitory Activity of Fluorophenyl-Based Thiazoles

| Compound ID | α-Amylase Inhibition IC50 (µM) | Reference Compound | IC50 (µM) |

| 3h | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 |

Data from a study on fluorinated hydrazinylthiazole derivatives.[2]

Table 3: Antiglycation Potential of Fluorophenyl-Based Thiazoles

| Compound ID | Antiglycation IC50 (mg/mL) | Reference Compound | IC50 (mg/mL) |

| 3d | 0.393 ± 0.002 | Aminoguanidine | 0.403 ± 0.001 |

| 3f | 0.399 ± 0.002 | Aminoguanidine | 0.403 ± 0.001 |

| 3i | 0.395 ± 0.001 | Aminoguanidine | 0.403 ± 0.001 |

| 3k | 0.393 ± 0.002 | Aminoguanidine | 0.403 ± 0.001 |

Data from the same study on fluorinated hydrazinylthiazole derivatives.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

General Synthesis of Fluorinated 1,3-Thiazole Derivatives (Hantzsch Method)

A common synthetic route for 2,4-disubstituted-1,3-thiazoles is the Hantzsch thiazole synthesis.[2]

-

Step 1: Synthesis of Thiosemicarbazones: An equimolar mixture of a substituted aldehyde or ketone and thiosemicarbazide is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid). The resulting thiosemicarbazone is then filtered, dried, and purified.

-

Step 2: Cyclization: The synthesized thiosemicarbazone is condensed with an α-haloketone (e.g., 2-bromo-4-fluoroacetophenone) in a solvent like ethanol. The reaction mixture is refluxed for several hours.

-

Step 3: Work-up and Purification: After cooling, the cyclized product precipitates and is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[2]

In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][3][4]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][4]

-

Compound Treatment: The test compounds are dissolved in DMSO and then diluted with fresh cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.[1]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours in the dark at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[5]

In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[6][7]

-

Reaction Mixture Preparation: A mixture containing the test compound at various concentrations and α-amylase solution (prepared in phosphate buffer) is pre-incubated at 25°C for 10 minutes.[6]

-

Substrate Addition: A starch solution is added to the mixture and incubated for another 10 minutes.[6]

-

Colorimetric Reaction: Dinitrosalicylic acid is added as a coloring reagent, and the mixture is incubated in boiling water for 5 minutes.[6]

-

Absorbance Measurement: After cooling and dilution, the absorbance is measured. The percentage of inhibition is calculated by comparing the absorbance of the sample to that of the control.[6]

In Vitro Antiglycation Assay

This assay evaluates the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).[2][8]

-

Reaction Mixture: A reaction mixture is prepared containing bovine serum albumin (BSA), glucose, and the test compound at various concentrations in a phosphate buffer (pH 7.4).[2][8]

-

Incubation: The mixture is incubated at 37°C for several weeks.[8]

-

Fluorescence Measurement: The formation of fluorescent AGEs is measured using a spectrofluorometer at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[8]

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the test compound-treated samples to that of the untreated control. Aminoguanidine is typically used as a positive control.[2][8]

Mandatory Visualizations

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of 2,4-disubstituted-1,3-thiazole derivatives.

Signaling Pathway: PI3K/AKT/mTOR Pathway

Some thiazole derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed methodologies for the synthesis of 2-(1,1-difluoroethyl)-1,3-thiazole, a valuable building block in medicinal chemistry and drug development. The primary method detailed is a multi-step synthesis commencing from commercially available 2,2-difluoropropionitrile, proceeding through a Hantzsch thiazole synthesis. This document offers comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathway.

Introduction

The this compound moiety is of significant interest in the pharmaceutical industry due to the unique properties conferred by the difluoroethyl group. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines a reliable synthetic route to access this important heterocyclic compound. The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and versatile method for the construction of the thiazole ring.[1] This method involves the condensation of an α-haloketone with a thioamide.

Overall Synthetic Scheme

The proposed synthesis of this compound is a three-step process starting from 2,2-difluoropropionitrile. The overall transformation is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

Method 1: Hantzsch Thiazole Synthesis from 2,2-Difluoropropionitrile

This method is presented as a series of three sequential experimental protocols.

Step 1: Synthesis of 2,2-Difluoropropanamide

This step involves the hydration of the nitrile group of 2,2-difluoropropionitrile to the corresponding primary amide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-difluoropropionitrile (1.0 eq).

-

Reagent Addition: Add a mixture of a suitable acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide solution) until a neutral pH is achieved.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,2-difluoropropanamide.

-

Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Value/Condition |

| Starting Material | 2,2-Difluoropropionitrile |

| Key Reagents | Acid catalyst, Water |

| Solvent | Water |

| Temperature | 80-120 °C |

| Typical Reaction Time | 2-6 hours |

| Typical Yield | 70-90% |

Step 2: Synthesis of 2,2-Difluoropropanethioamide

This step involves the thionation of 2,2-difluoropropanamide using Lawesson's reagent to form the corresponding thioamide. Lawesson's reagent is a widely used and effective reagent for this transformation.[2][3]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoropropanamide (1.0 eq) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

-

Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress by TLC until the starting amide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 2,2-difluoropropanethioamide.

Table 2: Summary of Reaction Parameters for Step 2

| Parameter | Value/Condition |

| Starting Material | 2,2-Difluoropropanamide |

| Key Reagent | Lawesson's Reagent |

| Solvent | Toluene or THF |

| Temperature | Reflux |

| Typical Reaction Time | 1-4 hours |

| Typical Yield | 60-85% |

Step 3: Synthesis of this compound

This final step is the Hantzsch thiazole synthesis, where the prepared 2,2-difluoropropanethioamide is cyclized with 1,3-dichloroacetone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,2-difluoropropanethioamide (1.0 eq) in a suitable solvent such as ethanol or acetone.

-

Reagent Addition: Add 1,3-dichloroacetone (1.0-1.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the formation of the product by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Table 3: Summary of Reaction Parameters for Step 3

| Parameter | Value/Condition |

| Starting Materials | 2,2-Difluoropropanethioamide, 1,3-Dichloroacetone |

| Solvent | Ethanol or Acetone |

| Temperature | Reflux |

| Typical Reaction Time | 2-8 hours |

| Typical Yield | 50-75% |

Workflow Diagram

Figure 2: Detailed workflow for the synthesis of this compound.

Alternative Synthetic Approaches

Alternative Method 1: Functionalization of a Pre-formed Thiazole Ring

This approach would involve the synthesis of a suitable 2-substituted thiazole precursor, followed by the introduction of the 1,1-difluoroethyl group. For instance, starting with 2-bromo-1,3-thiazole, a cross-coupling reaction or nucleophilic substitution could potentially be used to introduce the desired functionality. The existence of compounds like 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole in chemical databases suggests this might be a viable, albeit less direct, route.

Figure 3: Conceptual diagram for an alternative synthesis via thiazole functionalization.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving the hydration of 2,2-difluoropropionitrile, thionation of the resulting amide with Lawesson's reagent, and a final Hantzsch thiazole synthesis with 1,3-dichloroacetone. The provided protocols are based on well-established chemical transformations and offer a clear pathway for the preparation of this valuable fluorinated building block for applications in drug discovery and development. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity.

References

Applications of 2-(1,1-Difluoroethyl)-1,3-thiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-(1,1-difluoroethyl)-1,3-thiazole moiety is an emerging structural motif in medicinal chemistry, valued for its potential to enhance the pharmacological properties of drug candidates. The introduction of the difluoroethyl group at the 2-position of the thiazole ring can significantly impact a molecule's metabolic stability, lipophilicity, and target-binding affinity. This document provides a detailed overview of the applications of this scaffold, including its role as a bioisostere, its incorporation into various therapeutic agents, and relevant experimental protocols.

The 2-(1,1-Difluoroethyl) Group as a Bioisostere

In drug design, the strategic replacement of certain functional groups with others that have similar physical or chemical properties, known as bioisosteric replacement, is a common strategy to improve a compound's drug-like properties. The 1,1-difluoroethyl group serves as a bioisostere for the commonly found methoxy group.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoroethyl group more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the local electronic environment, affecting the acidity or basicity of nearby functional groups and potentially enhancing interactions with biological targets. The lipophilicity of a molecule is also subtly altered, which can impact cell permeability and pharmacokinetic profiles.

Logical Relationship: Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of a methoxy group with a difluoroethyl group.

Therapeutic Applications and Biological Activities

While specific quantitative data for compounds containing the precise this compound moiety is limited in publicly available literature, the broader class of fluorinated thiazole derivatives has demonstrated significant potential across various therapeutic areas. The data presented below is for structurally related thiazole derivatives, providing insights into the potential activities of the target scaffold.

Thiazole derivatives are prominent in oncology research, with several compounds showing potent activity against various cancer cell lines. The introduction of fluorine atoms can enhance the anticancer properties of these molecules.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-(Hydrazinyl)-1,3-thiazole derivative 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 |

| 2-(Hydrazinyl)-1,3-thiazole derivative 4 | MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | Staurosporine | 8.4 |

| Chalcone-based imidazothiazole ITC-1 | MCF-7 (Breast) | Very Low | - | - |

| Chalcone-based imidazothiazole ITC-2 | A-549 (Lung) | Very Low | - | - |

Table 1: Anticancer activity of selected thiazole derivatives.[1][2][3][4]

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][1,3]Dioxole Nucleus - IJPRS [ijprs.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

use of 2-(1,1-Difluoroethyl)-1,3-thiazole as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1-Difluoroethyl)-1,3-thiazole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of the 1,1-difluoroethyl motif is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiazole ring itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] This combination makes this compound a highly valuable synthon for the development of novel therapeutics and functional materials.

These application notes provide an overview of the synthesis and reactivity of this compound, along with detailed protocols for its preparation and subsequent functionalization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Hantzsch-type thiazole synthesis. This classical method involves the condensation of a thioamide with an α-halocarbonyl compound.[3] In this case, 2,2-difluoropropanethioamide serves as the key thioamide precursor.

Diagram: Synthetic Pathway to this compound

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-(1,1-Difluoroethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals